2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14795138
InChI: InChI=1S/C17H21N3O5S/c18-26(24,25)13-5-3-12(4-6-13)10-19-14(21)11-20-15(22)9-17(16(20)23)7-1-2-8-17/h3-6H,1-2,7-11H2,(H,19,21)(H2,18,24,25)
SMILES:
Molecular Formula: C17H21N3O5S
Molecular Weight: 379.4 g/mol

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide

CAS No.:

Cat. No.: VC14795138

Molecular Formula: C17H21N3O5S

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide -

Specification

Molecular Formula C17H21N3O5S
Molecular Weight 379.4 g/mol
IUPAC Name 2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Standard InChI InChI=1S/C17H21N3O5S/c18-26(24,25)13-5-3-12(4-6-13)10-19-14(21)11-20-15(22)9-17(16(20)23)7-1-2-8-17/h3-6H,1-2,7-11H2,(H,19,21)(H2,18,24,25)
Standard InChI Key YUESLJJXODEIHU-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)CC(=O)N(C2=O)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Introduction

Structural and Molecular Characteristics

Core Framework and Functional Groups

The compound’s defining feature is its spirocyclic architecture, comprising a fused cyclopentane and four-membered lactam ring system (2-azaspiro[4.4]non-2-yl). This spiro arrangement imposes steric constraints that enhance stability while influencing electronic properties. The lactam ring contains two ketone groups (1,3-dioxo), which participate in hydrogen bonding and electrophilic interactions. Attached to this core is an acetamide group (NHCOCH2-\text{NHCOCH}_2-) linked to a 4-sulfamoylbenzyl substituent. The sulfonamide (SO2NH2-\text{SO}_2\text{NH}_2) group contributes to solubility in polar solvents and potential hydrogen-bonding interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H21N3O5S\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{5}\text{S}
Molecular Weight379.4 g/mol
IUPAC Name2-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Canonical SMILESC1CCC2(C1)CC(=O)N(C2=O)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Topological Polar Surface Area135 Ų

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide involves three principal stages:

  • Spirocyclic Lactam Formation: Cyclopentane and a four-membered β-lactam precursor undergo annulation under acidic conditions, facilitated by catalysts such as p-toluenesulfonic acid.

  • Acetamide Coupling: The spiro intermediate reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide group.

  • Sulfamoylbenzyl Functionalization: A nucleophilic substitution reaction links the 4-sulfamoylbenzylamine to the acetamide via a benzyl bromide intermediate.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
SpirocyclizationCyclopentane, β-lactam, H2SO4\text{H}_2\text{SO}_4, 80°C65–70
Acetamide InstallationChloroacetyl chloride, Et3_3N, THF, 0°C → RT85
Benzylation4-Sulfamoylbenzylamine, K2_2CO3_3, DMF, 60°C78

Critical challenges include minimizing epimerization during spirocyclization and ensuring regioselectivity in benzylation. Purification via column chromatography or recrystallization achieves >95% purity.

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The compound’s reactivity is governed by three key regions:

  • Lactam Carbonyls: Susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides).

  • Sulfonamide Group: Acts as a weak acid (pKa10\text{p}K_a \approx 10), participating in salt formation or hydrogen bonding.

  • Acetamide Linker: Undergoes hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives.

Derivatization Opportunities

  • Reduction: Lithium aluminum hydride ($$ \

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